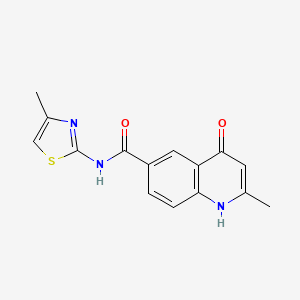

4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide” is a complex organic molecule that contains a quinoline and a thiazole moiety . Quinoline and thiazole are both heterocyclic compounds, which means they contain atoms of at least two different elements in their ring structure .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones, a class of compounds to which the compound belongs, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Scientific Research Applications

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives, related to 4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide, have been explored as potential radioligands for positron emission tomography (PET) imaging. These compounds show promise for noninvasive assessment of peripheral benzodiazepine type receptors in vivo, which is significant in the study of various diseases and disorders (Matarrese et al., 2001).

Binding Interaction Studies with Albumin

Research involving novel quinoline compounds, including the 4-hydroxy-2-methylquinoline moiety, has investigated their binding interactions with serum albumins. This is important for understanding drug distribution and pharmacokinetics in medical research (Paul et al., 2019).

Chemical Synthesis and Transformations

The synthesis and transformation of substituted quinoline derivatives, including 4-hydroxy-2-methylquinoline-6-carboxamides, have been extensively studied. These chemical processes are fundamental for creating various quinoline-based compounds used in medicinal chemistry (Aleksanyan & Hambardzumyan, 2019).

Exploration in Antiviral Research

Quinoline derivatives have been studied for their potential in inhibiting viral replication, such as in the case of Hepatitis B Virus. This research is crucial for developing new antiviral therapies (Kovalenko et al., 2020).

Potential in Cancer Research

Some quinoline derivatives, closely related to 4-hydroxy-2-methylquinoline-6-carboxamides, have shown promising results in cancer research, including their cytotoxic activities against various cancer cell lines. This highlights their potential use in developing new anticancer drugs (Deady et al., 2003).

Study of Antimicrobial Properties

Quinoline compounds have been investigated for their antimicrobial activities, demonstrating their potential as novel antimicrobial agents. This research is key in addressing the challenge of drug-resistant bacteria and developing new antibiotics (Holla et al., 2006).

Development of New Synthesis Methods

Innovative synthesis methods for quinoline derivatives have been developed, such as solid-phase synthesis techniques. These methods are important for efficient and scalable production of these compounds for research and therapeutic uses (Soural & Krchňák, 2007).

Future Directions

Given the interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones , future research could focus on further exploring the synthetic methodologies, chemical reactivity, and biological activities of “4-hydroxy-2-methyl-N-(4-methylthiazol-2-yl)quinoline-6-carboxamide” and its derivatives. This could potentially lead to the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . Similarly, 4-hydroxy-2-quinolones, which share structural similarities with the compound , have been noted for their pharmaceutical and biological activities .

Biochemical Pathways

Given the diverse biological activities of thiazole and 4-hydroxy-2-quinolone derivatives , it can be inferred that multiple pathways might be affected.

Result of Action

Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-8-5-13(19)11-6-10(3-4-12(11)16-8)14(20)18-15-17-9(2)7-21-15/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPLGSOCNKKYMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2625264.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B2625267.png)

![(1H-indol-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625268.png)

![4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B2625271.png)

![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)

![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)